molecular formula C8H5BrF3NO3 B13717751 3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol

3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13717751
M. Wt: 300.03 g/mol
InChI Key: RFQAGULHLKWJLB-UHFFFAOYSA-N
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Description

MFCD32661982 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32661982 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions is crucial for replicating the synthesis in a laboratory setting.

Industrial Production Methods: Industrial production of MFCD32661982 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: MFCD32661982 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32661982 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions of MFCD32661982 depend on the specific reagents and conditions used. These products can range from simple derivatives to complex molecules with enhanced properties.

Scientific Research Applications

MFCD32661982 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, MFCD32661982 is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD32661982 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction

Comparison with Similar Compounds

Similar Compounds: MFCD32661982 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their properties and applications. Examples of similar compounds include those with analogous chemical structures or similar biological activities.

Highlighting Uniqueness: The uniqueness of MFCD32661982 lies in its specific chemical structure and the resulting properties. These properties make it suitable for applications that other similar compounds may not be able to achieve. Comparing MFCD32661982 with similar compounds can provide insights into its advantages and potential limitations.

Conclusion

MFCD32661982 is a versatile compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its utility and potential. Comparing it with similar compounds can further highlight its uniqueness and advantages.

Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

1-(3-bromo-5-nitrophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5BrF3NO3/c9-5-1-4(7(14)8(10,11)12)2-6(3-5)13(15)16/h1-3,7,14H

InChI Key

RFQAGULHLKWJLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(C(F)(F)F)O

Origin of Product

United States

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